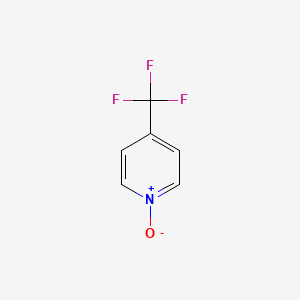

4-(三氟甲基)吡啶 1-氧化物

描述

4-(Trifluoromethyl)pyridine 1-oxide is a pyridine derivative . It is a biologically active fragment formed by connecting trifluoromethyl and a pyridine ring .

Synthesis Analysis

4-(Trifluoromethyl)pyridine can be prepared by trifluoromethylation of 4-iodobenzene . Alternatively, treatment of 4-iodopyridine with trifluoromethylcopper also affords the title compound . Trifluoromethylpyridine (TFMP) and its derivatives are key structural ingredients for the development of many agrochemical and pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)pyridine 1-oxide has been studied by gas-phase electron diffraction monitored by mass spectrometry (GED/MS) and quantum chemical (DFT) calculations . The molecular electrostatic potential (MEP) of the title compound was calculated to predict the static charges in the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Trifluoromethyl)pyridine 1-oxide include a molecular weight of 163.10 g/mol, a topological polar surface area of 25.5 Ų, and a formal charge of 0 . It is soluble in most organic solvents .

科学研究应用

Agrochemical Compound Development

4-(Trifluoromethyl)pyridine 1-oxide: plays a crucial role in the development of agrochemical compounds. Its derivatives are key ingredients in creating pesticides that protect crops from parasites and diseases carried by insects like mosquitoes . The unique properties of the trifluoromethyl group and pyridine ring contribute to the efficacy of these compounds in the agricultural sector.

Pharmaceutical Industry

In the pharmaceutical industry, 4-(Trifluoromethyl)pyridine 1-oxide derivatives are used to develop drugs with unique biological properties. The introduction of the trifluoromethyl group into pharmaceuticals can significantly alter their pharmacokinetic and pharmacodynamic profiles, leading to improved efficacy and reduced toxicity .

Synthesis of Trifluoromethylpyridines

The compound is utilized in synthetic chemistry to introduce trifluoromethyl groups into other molecules. This is typically achieved through methods such as halogen exchange or assembly from trifluoromethyl-containing building blocks, which are pivotal in creating various organic compounds with desired properties .

Veterinary Products

Similar to its applications in human medicine, 4-(Trifluoromethyl)pyridine 1-oxide is also used in the veterinary field. It helps in the formulation of veterinary drugs that require the trifluoromethyl group for enhanced biological activity .

Metal-Organic Frameworks (MOFs)

This compound is a precursor in the synthesis of Metal-Organic Frameworks, which are highly porous materials used for gas storage, separation, and catalysis. The trifluoromethyl group can impart unique characteristics to the MOFs, influencing their functionality .

Organic Synthesis Intermediates

4-(Trifluoromethyl)pyridine 1-oxide: serves as an intermediate in organic synthesis, particularly in the creation of novel compounds with potential applications in various fields, including materials science and nanotechnology .

作用机制

Target of Action

It is known that trifluoromethyl-substituted pyridine derivatives have shown higher fungicidal activity . They are also known to act as a calcitonin gene-related peptide (CGRP) receptor antagonist .

Mode of Action

It’s known that trifluoromethyl-substituted pyridine derivatives interact with their targets, leading to higher fungicidal activity .

Biochemical Pathways

It is known that trifluoromethyl-substituted pyridine derivatives are used in the synthesis of various agrochemicals and pharmaceuticals .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant .

Result of Action

It is known that trifluoromethyl-substituted pyridine derivatives have superior pest control properties when compared to traditional phenyl-containing insecticides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Trifluoromethyl)pyridine 1-oxide. It is recommended to handle the compound in a well-ventilated area and keep it away from heat, sparks, open flames, and hot surfaces .

安全和危害

未来方向

属性

IUPAC Name |

1-oxido-4-(trifluoromethyl)pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)5-1-3-10(11)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUUZHQOZHEULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276391 | |

| Record name | Pyridine, 4-(trifluoromethyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)pyridine 1-oxide | |

CAS RN |

22253-59-4 | |

| Record name | Pyridine, 4-(trifluoromethyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

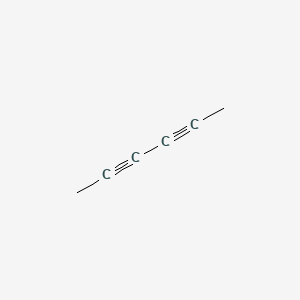

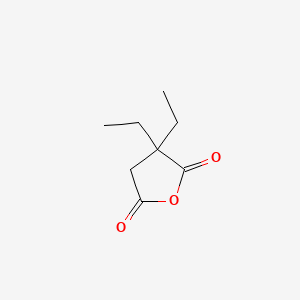

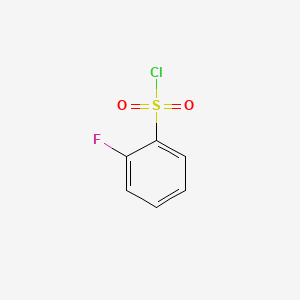

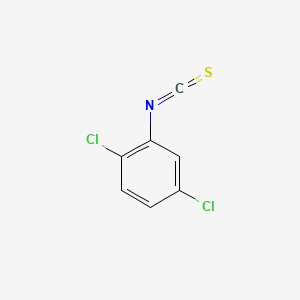

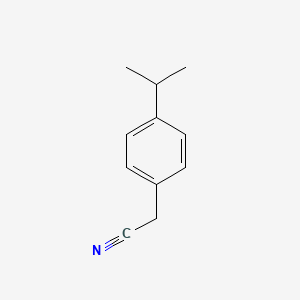

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

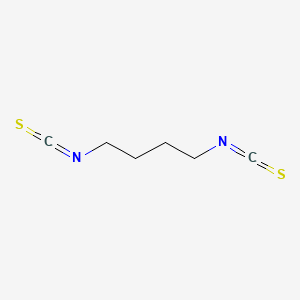

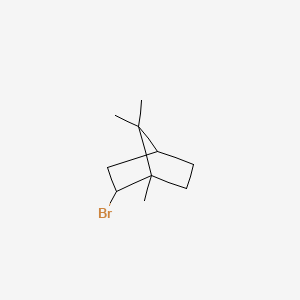

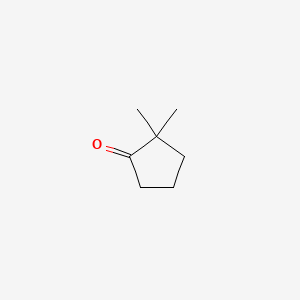

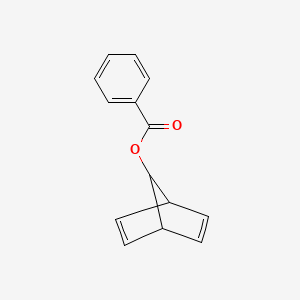

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。